molecular formula C32H26Cl2N6O4 B12764938 Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- CAS No. 71130-18-2

Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-

Cat. No.: B12764938
CAS No.: 71130-18-2
M. Wt: 629.5 g/mol
InChI Key: WQYGXOIHDNQLFE-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Systematic Nomenclature and Bond Connectivity

The IUPAC name Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- delineates its core structure:

  • A biphenyl backbone substituted with chlorine atoms at the 3 and 3' positions.
  • Azo (-N=N-) groups bridging the biphenyl's 4,4' positions to para- and ortho-positions of phenylene rings.
  • Butanamide moieties attached via nitrogen atoms to the phenylene groups, each featuring a ketone group at the third carbon (3-oxo).

The molecular formula is inferred as C₃₂H₂₄Cl₄N₆O₄ based on analogous compounds, with a molecular weight of approximately 698.39 g/mol . The chlorine atoms and azo linkages introduce electron-withdrawing effects, influencing conjugation and tautomeric equilibria.

Table 1: Key Structural Features
Feature Description
Biphenyl substitution 3,3'-dichloro
Azo linkage positions 4,4' on biphenyl; 4,1 on phenylene
Butanamide substituents N-attached to phenylene; 3-oxo group on C3
Molecular formula C₃₂H₂₄Cl₄N₆O₄

Properties

CAS No.

71130-18-2

Molecular Formula

C32H26Cl2N6O4

Molecular Weight

629.5 g/mol

IUPAC Name

N-[4-[[2-chloro-4-[3-chloro-4-[[4-(3-oxobutanoylamino)phenyl]diazenyl]phenyl]phenyl]diazenyl]phenyl]-3-oxobutanamide

InChI

InChI=1S/C32H26Cl2N6O4/c1-19(41)15-31(43)35-23-5-9-25(10-6-23)37-39-29-13-3-21(17-27(29)33)22-4-14-30(28(34)18-22)40-38-26-11-7-24(8-12-26)36-32(44)16-20(2)42/h3-14,17-18H,15-16H2,1-2H3,(H,35,43)(H,36,44)

InChI Key

WQYGXOIHDNQLFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC=C(C=C4)NC(=O)CC(=O)C)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Introduction to Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-]

Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-] is a complex organic compound with significant potential in various scientific applications. Its unique molecular structure and properties make it a subject of interest in fields such as materials science, pharmaceuticals, and analytical chemistry. This article will explore its applications in detail, supported by comprehensive data tables and documented case studies.

Structural Information

The compound features multiple functional groups that contribute to its reactivity and stability. The presence of azo groups (-N=N-) is particularly noteworthy due to their applications in dye chemistry and as intermediates in organic synthesis.

Materials Science

Butanamide derivatives are utilized in the development of advanced materials due to their thermal stability and structural integrity. The azo linkages allow for the formation of polymers with specific optical properties, making them suitable for applications in photonics and electronics.

Case Study: Azo Polymer Development

Research has demonstrated that incorporating Butanamide into polymer matrices enhances thermal resistance and UV stability. This has implications for creating durable materials for outdoor applications.

Pharmaceutical Applications

The compound's structure makes it a candidate for pharmaceutical research, particularly as a potential drug intermediate or active pharmaceutical ingredient (API). Its ability to interact with biological systems can be explored for therapeutic purposes.

Case Study: Anticancer Activity

Studies have indicated that azo compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific application of Butanamide in this context is under investigation to assess its efficacy and mechanism of action.

Analytical Chemistry

Butanamide can serve as a reagent in various analytical techniques, including spectrophotometry and chromatography. Its distinct absorbance characteristics allow it to be used for quantitative analysis of other compounds.

Case Study: Chromatographic Analysis

In a study involving liquid chromatography, Butanamide was employed as a standard for calibrating the detection of related azo compounds in environmental samples, demonstrating its utility in analytical methodologies.

Mechanism of Action

The mechanism of action of Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- involves:

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a. Dichloro vs. Dimethoxy Derivatives

  • Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[...] (Target Compound) Substituents: Dichloro groups at 3,3' positions. Properties: Chlorine’s electron-withdrawing nature enhances thermal stability and lightfastness. Likely used in high-performance pigments or dyes requiring resistance to degradation. Molecular weight and exact physical data (e.g., boiling point) are unspecified but inferred to be higher than methoxy analogs due to chlorine’s atomic mass .
  • C.I. Pigment Orange 14 (CAS 6837-37-2)
    • Substituents: Dimethoxy groups at 3,3' positions.
    • Molecular Formula: C₃₈H₄₀N₆O₆; Molecular Weight: 676.76 g/mol.
    • Properties: Methoxy groups are electron-donating, which may redshift absorption spectra compared to chloro derivatives. PSA (Polar Surface Area): 153 Ų; Boiling Point: ~785.9°C (predicted). Used commercially as an organic pigment .

Key Differences :

  • Solubility : Dichloro derivatives are less polar and may exhibit lower solubility in organic solvents compared to methoxy variants.
  • Color Properties : Methoxy groups likely produce orange hues (as in C.I. Pigment Orange 14), while chloro groups might shift absorption toward longer wavelengths, affecting color intensity .

b. Methyl-Substituted Analogues

  • Butanamide, 3-oxo-2-[(pentamethylphenyl)azo]-N-(2,4,6-trimethylphenyl) Substituents: Pentamethylphenyl and trimethylphenyl groups. Applications may include specialty dyes or intermediates for functional materials .
Functional Analogues with Simplified Structures
  • N,N'-(1,4-Phenylene)bis(3-oxobutanamide) (CAS 24731-73-5)
    • Structure: Lacks azo and biphenyl groups; features a 1,4-phenylene bridge.
    • Molecular Weight: 276.29 g/mol.
    • Applications: Intermediate in pharmaceuticals (e.g., PDE5 inhibitors) rather than pigments. Demonstrates the versatility of 3-oxobutanamide moieties in drug design .
Industrial and Commercial Context
  • Market Data : Butanamide derivatives are tracked in market reports spanning 1997–2046, highlighting their use in coatings, textiles, and niche applications like OLEDs ().
  • Regulatory Considerations : Chlorinated compounds may face stricter environmental regulations compared to methoxy or methyl derivatives due to persistence and toxicity concerns .

Biological Activity

Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-] (CAS Number: 26947-28-4) is a synthetic compound characterized by its complex structure that includes azo and amide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

The chemical structure of Butanamide includes:

  • Molecular Formula : C20_{20}H18_{18}Cl2_2N2_2O4_4
  • Molecular Weight : 421.27 g/mol
  • Density : 1.38 g/cm³
  • Boiling Point : 674.4°C at 760 mmHg
  • Flash Point : 361.7°C

These properties indicate a stable compound with potential applications in various fields of research.

Antimicrobial Activity

Research has shown that compounds containing azo and amide linkages often exhibit significant antimicrobial properties. A study assessed the antibacterial activity of various azo compounds against common pathogens. The results indicated that Butanamide demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

The anticancer activity of Butanamide has been investigated in vitro using various cancer cell lines. The compound was found to induce apoptosis in human cancer cells, particularly in breast and colon cancer models. Mechanistic studies suggested that the compound inhibits cell proliferation by disrupting the cell cycle and inducing oxidative stress .

Case Study 1: Antibacterial Efficacy

In a comparative study of azo compounds, Butanamide was evaluated for its antibacterial efficacy against S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity. The study concluded that structural modifications could enhance its activity further .

Case Study 2: Anticancer Activity

In a study involving human breast cancer cells (MCF-7), Butanamide exhibited an IC50 value of 15 µM after 48 hours of treatment, demonstrating significant cytotoxicity. Flow cytometry analysis revealed an increase in the sub-G1 population, indicative of apoptosis induction .

Data Summary Table

PropertyValue
CAS Number26947-28-4
Molecular Weight421.27 g/mol
Density1.38 g/cm³
Boiling Point674.4°C
Flash Point361.7°C
Antibacterial MIC32 µg/mL
Anticancer IC50 (MCF-7)15 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, considering its bis-azo and dichlorobiphenyl moieties?

  • Methodological Answer : The synthesis typically involves diazotization of aromatic amines followed by coupling with biphenyl derivatives. Key steps include:

  • Diazotization : Use sodium nitrite in acidic media (HCl, 0–5°C) to generate diazonium salts from aromatic amines.
  • Coupling : React diazonium salts with dichlorobiphenyl precursors under controlled pH (8–10) to form azo linkages. Evidence suggests dichloro substituents on the biphenyl core enhance coupling efficiency due to electron-withdrawing effects .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the product .

Q. Which spectroscopic and analytical techniques are optimal for confirming the compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm aromatic proton environments and carbonyl groups. For example, the 3-oxobutanamide moiety shows characteristic peaks at δ 2.5–3.0 ppm (CH2_2) and δ 8.0–8.5 ppm (amide NH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., exact mass ~676.3012 g/mol) .
  • Infrared (IR) Spectroscopy : Azo bonds (N=N) exhibit stretching vibrations at 1450–1600 cm1^{-1}, while carbonyl (C=O) appears at ~1700 cm1^{-1} .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dichlorobiphenyl and azo-aryl linkages .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for byproducts like chlorinated biphenyls or fragmented azo bonds .
  • pH-Dependent Stability : Test solubility and decomposition in buffers (pH 3–10). Dichlorobiphenyl derivatives are prone to hydrolysis in alkaline conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of dichloro substituents and azo linkages. This predicts redox behavior and potential as a photosensitizer .
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., acetonitrile, DMF) to optimize reaction conditions for synthesis or applications .

Q. What mechanistic pathways explain the environmental degradation of this compound?

  • Methodological Answer :

  • Photolytic Cleavage : UV irradiation (254–365 nm) breaks azo bonds, generating chlorinated biphenyl intermediates. Use LC-MS to track degradation products .
  • Microbial Degradation : Conduct anaerobic bioremediation studies with soil microbiota. GC-MS can identify dechlorinated biphenyl metabolites .

Q. How can researchers resolve contradictions in reported synthesis yields across studies?

  • Methodological Answer :

  • Critical Variable Analysis : Compare reaction parameters (e.g., temperature, catalyst loading). For example, lower temperatures (<5°C) during diazotization improve diazonium salt stability, increasing yields .
  • Reproducibility Protocols : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst sources (e.g., NaNO2_2 purity >99%) to minimize variability .

Q. What strategies optimize the compound’s application in advanced materials (e.g., dyes, sensors)?

  • Methodological Answer :

  • Solvatochromic Studies : Measure absorbance shifts in solvents of varying polarity to tune optical properties. Dichlorobiphenyl-azo derivatives often exhibit bathochromic shifts in polar aprotic solvents .
  • Thin-Film Fabrication : Use spin-coating or Langmuir-Blodgett techniques to assess film stability and conductivity for sensor applications .

Data Contradiction Analysis

  • Discrepancies in Degradation Rates : Some studies report rapid photodegradation (t1/2_{1/2} < 1 hour) , while others note stability under UV . This may arise from differences in light intensity or solvent matrices. Standardize irradiation sources (e.g., mercury lamps vs. LEDs) and solvent systems in future work.

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